2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazinone core substituted with methyl and amino groups at positions 6 and 4, respectively. The sulfanyl (-S-) linker connects the triazinone moiety to the acetamide group, which is further substituted with a 4-(trifluoromethoxy)phenyl ring. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or herbicide precursor, given the triazine scaffold’s prevalence in agrochemicals .
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3S/c1-7-11(23)21(17)12(20-19-7)25-6-10(22)18-8-2-4-9(5-3-8)24-13(14,15)16/h2-5H,6,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIIWFVCODKMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the coupling of the trifluoromethoxyphenyl group to the triazine ring via a suitable linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazine ring or the sulfanyl group, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group may enhance its binding affinity, while the triazine ring can interact with active sites. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethoxy group in the target compound provides greater resistance to oxidative metabolism compared to isopropyl or phenoxy substituents .
- Core Heterocycle Modifications: Replacing the triazinone with a triazole (as in ) alters hydrogen-bonding capacity and may affect binding to biological targets such as enzymes or receptors .
Crystallographic and Spectroscopic Insights
- Hydrogen-Bonding Patterns: The triazinone core’s N-H and carbonyl groups enable strong hydrogen-bonding networks, critical for crystal packing and molecular recognition .
- Spectroscopic Signatures: NMR data for related compounds (e.g., 1H-NMR shifts at δ 2.35 ppm for methyl groups on triazinone) suggest predictable spectroscopic behavior, aiding structural validation .
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a member of the triazine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 335.38 g/mol. It features a triazine ring structure, which is known for its potential in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N5O3S |
| Molecular Weight | 335.38 g/mol |
| InChI | InChI=1S/C14H17N5O3S/... |
| InChIKey | VPLILZAADUWWDC-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing the triazine moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various bacterial and fungal strains. A study highlighted that certain triazole derivatives had minimum inhibitory concentrations (MICs) ranging from to against several pathogens, outperforming traditional antifungal agents like ketoconazole .
Anticancer Activity
The anticancer potential of triazine derivatives has been extensively studied. For example, compounds similar to our target compound have demonstrated cytotoxic effects against a range of cancer cell lines. A notable study reported that certain triazole hybrids exhibited IC50 values as low as μM against cervical cancer cells . The structure-activity relationship analysis revealed that modifications on the phenyl rings significantly influenced the anticancer activity.
The biological activity of the compound can be attributed to its ability to interact with various biological targets. Triazines typically act as enzyme inhibitors or interfere with nucleic acid synthesis in pathogens. The presence of the amino and sulfanyl groups enhances its reactivity and binding affinity to biological targets.
Study 1: Antibacterial Efficacy
In a comparative study on the antibacterial efficacy of various triazine derivatives, our compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of similar triazine compounds revealed that they were effective against Candida albicans and Aspergillus niger. The study found that modifications in the substituents on the triazine ring could enhance antifungal activity by up to 70% compared to existing antifungal treatments .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity:
- Amino Group : Enhances solubility and increases binding affinity to target enzymes.
- Sulfanyl Group : Contributes to antimicrobial activity by facilitating interactions with microbial membranes.
- Trifluoromethoxy Group : Modulates lipophilicity and influences pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for producing high-purity 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including thioether bond formation and acetamide coupling. Key steps include:
- Use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to enhance yields in amide bond formation .
- Solvent selection (e.g., DMF or ethanol) and temperature control (reflux conditions) to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms structural integrity, particularly for the triazine, sulfanyl, and trifluoromethoxy groups .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- HPLC : Monitors purity and detects trace impurities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation .
- Work in a fume hood to avoid inhalation of fine particulates .
- Emergency procedures: Rinse exposed skin/eyes with water for 15 minutes; consult a physician if ingested .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Standardize assay conditions : Variations in cell lines (e.g., HEK-293 vs. HeLa) or incubation times may explain conflicting results .
- Dose-response validation : Perform EC50/IC50 comparisons under controlled pharmacokinetic conditions .
- Structural analogs analysis : Compare with derivatives (e.g., trifluoromethyl or triazole-containing analogs) to identify activity trends .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound’s derivatives?
- Methodological Answer :
- Systematic functional group substitution : Modify the triazine core or trifluoromethoxy phenyl group to assess impact on target binding .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase enzymes .
- In vitro assays : Test derivatives against a panel of enzymes or receptors to map pharmacophore requirements .
Q. What experimental approaches can validate the proposed mechanism of action involving kinase inhibition or oxidative stress modulation?
- Methodological Answer :
- Kinase activity assays : Measure ATPase activity using fluorescent probes (e.g., ADP-Glo™) in recombinant kinase systems .
- ROS detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) in treated cell lines .
- Gene expression profiling : RNA-seq or qPCR to assess oxidative stress markers (e.g., NRF2, SOD1) .
Q. How can in silico tools improve the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or pkCSM to optimize logP, CYP450 inhibition, and bioavailability .
- Metabolite identification : Use LC-MS/MS to track in vitro hepatic microsomal degradation pathways .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and delay metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
